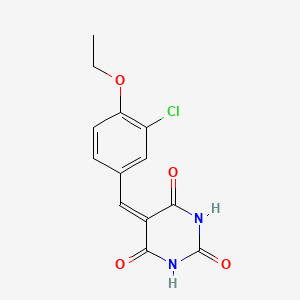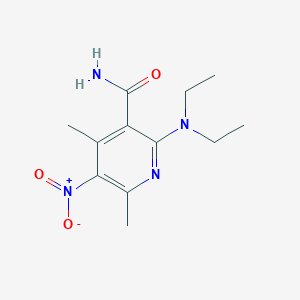![molecular formula C15H12ClFN2O3S B4962654 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CF3 is a derivative of the well-known drug, acetaminophen, and has been found to exhibit potent anti-inflammatory and analgesic properties. In
Mécanisme D'action
CF3 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. CF3 has also been found to modulate the activity of ion channels involved in pain signaling, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3).
Biochemical and Physiological Effects
CF3 has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and reduce pain in various pain models, including inflammatory and neuropathic pain. CF3 has also been found to exhibit low toxicity, making it an attractive compound for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
CF3 has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized with high yield and purity. CF3 has also been found to exhibit low toxicity, making it safe for use in animal studies. However, CF3 has some limitations for laboratory experiments. It is a relatively new compound, and its long-term effects have not been fully investigated. Additionally, the mechanism of action of CF3 is not fully understood, and further research is needed to elucidate its effects on different pain pathways.
Orientations Futures
CF3 has several potential future directions for research. It has been investigated for its potential use in the treatment of neuropathic pain, but further studies are needed to determine its efficacy in humans. CF3 has also been found to modulate the activity of TRPV1 and ASIC3, and further investigation is needed to determine its effects on other ion channels involved in pain signaling. Additionally, CF3 has been found to exhibit anti-inflammatory effects, and further studies are needed to determine its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of CF3 involves a series of chemical reactions starting from 2-chloro-6-fluorobenzyl chloride and 3-nitroaniline. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to yield CF3. The synthesis of CF3 has been optimized to yield high purity and yield, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
CF3 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CF3 has also been investigated for its potential use in the treatment of neuropathic pain, as it has been found to modulate the activity of ion channels involved in pain signaling.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-13-5-2-6-14(17)12(13)8-23-9-15(20)18-10-3-1-4-11(7-10)19(21)22/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQIYGNFXBABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)